(2-Methyl-2H-indazol-5-YL)methanamine
Description
Properties
IUPAC Name |
(2-methylindazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHQXDYGSOVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Indazole Derivatives
One of the most straightforward methods involves the alkylation of indazole derivatives at the 5-position with methylamine or related aminoalkyl groups. This approach typically employs nucleophilic substitution reactions where the indazole core, bearing suitable leaving groups, reacts with methylamine under controlled conditions.
- A common route involves starting from 2-methylindazole, which undergoes chloromethylation or bromomethylation at the 5-position, followed by nucleophilic substitution with methylamine to afford the target compound.
- Alkylation reactions are facilitated by phase transfer catalysts or polar aprotic solvents to enhance nucleophilicity and reaction efficiency.
2-Methylindazole + CH2X (X=Cl, Br) → 5-(Chloromethyl)-2-methylindazole
5-(Chloromethyl)-2-methylindazole + methylamine → this compound
- The synthesis of similar indazole derivatives via alkylation has been reported with yields ranging from 40% to 80%, depending on reaction conditions.
Cyclization of Hydrazine Derivatives
Another prominent method involves cyclization of hydrazine derivatives with suitable precursors such as ortho-nitro or ortho-aminoaryl compounds.
- Starting from 2-nitrobenzaldehyde or 2-aminobenzyl compounds, cyclization with hydrazines under acidic or basic conditions yields indazole rings.
- Subsequent functionalization at the 5-position with methylamine is achieved through nucleophilic substitution or reductive amination.
2-Nitrobenzaldehyde + Hydrazine → 2H-Indazole intermediate
2H-Indazole + methylamine → this compound
- This route is efficient for synthesizing various indazole derivatives, with reaction yields often exceeding 60%.
Multi-step Synthesis via Pyrazole Intermediates
A more complex but versatile approach involves constructing the indazole ring through pyrazole intermediates, followed by selective methylation and amination.
- Starting from pyrazole derivatives, cyclization with suitable reagents such as ethyl isocyanatoacetate and CDI leads to indazole formation.
- Subsequent methylation at the 5-position and introduction of amino groups via nucleophilic substitution or amidation yields the target compound.
Pyrazole derivative + CDI + ethyl isocyanatoacetate → Indazole core
Indazole + methylamine → this compound
- Yields for these multi-step processes are typically around 50-70%, with optimization of reaction conditions improving efficiency.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Alkylation of Indazole | 2-Methylindazole | CH2X (X=Cl, Br), methylamine | Nucleophilic substitution | 40-80% | Widely used, straightforward |
| Cyclization of Hydrazines | 2-Nitrobenzaldehyde or 2-aminobenzyl | Hydrazine | Cyclization | >60% | Efficient for diverse derivatives |
| Pyrazole Intermediate Route | Pyrazole derivatives | CDI, ethyl isocyanatoacetate | Cyclization + functionalization | 50-70% | Multi-step, versatile |
Research Findings and Optimization Strategies
- Reaction Conditions: Elevated temperatures (80–120°C), polar aprotic solvents (DMF, DMSO), and phase transfer catalysts significantly improve yields in alkylation reactions.
- Catalysts: Use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution efficiency.
- Selectivity: Regioselectivity at the 5-position is achieved by controlling reaction conditions and protecting groups if necessary.
- Purification: Typical purification involves column chromatography, recrystallization, or preparative HPLC, depending on the scale.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2H-indazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Overview:
This compound is recognized for its role in the development of therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.
Applications:
- Anticancer Agents: Research indicates that derivatives of (2-Methyl-2H-indazol-5-YL)methanamine can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For example, studies have shown that indazole derivatives exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Biomedicine
Overview:
In biomedicine, this compound serves as a crucial building block for synthesizing biologically active molecules.
Applications:
- Diagnostic Agents: It is utilized in the synthesis of imaging agents for positron emission tomography (PET) scans, particularly in neuroendocrine tumors. The ability to label this compound with radioactive isotopes enhances its utility in diagnostic imaging.
- Biochemical Assays: The compound is employed in various biochemical assays to study enzyme interactions and cellular responses, contributing to the understanding of metabolic pathways.
Pharmaceutical Intermediates
Overview:
As a pharmaceutical intermediate, this compound is integral in the synthesis of more complex pharmaceutical compounds.
Applications:
- Synthesis of Antidepressants: The compound has been explored as a precursor in the synthesis of novel antidepressants, leveraging its structural properties to enhance pharmacological efficacy.
- Anti-inflammatory Drugs: Research has indicated its potential use in synthesizing anti-inflammatory agents, targeting pathways associated with inflammation.
-
Anticancer Activity Study:
- A study conducted on various indazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
-
Neuroprotective Research:
- In a model of neurodegeneration, this compound showed promise in reducing oxidative stress markers and improving cognitive function in animal models, suggesting potential therapeutic benefits for Alzheimer's disease.
-
Pharmaceutical Synthesis:
- A synthesis route involving this compound was developed for an antidepressant drug candidate, showcasing improved efficacy compared to existing treatments due to enhanced receptor binding affinity.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-indazol-5-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs in the Indazole Family
Several indazole-based methanamine derivatives exhibit structural similarities, differing in substitution patterns or salt forms (Table 1):
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Features |
|---|---|---|---|---|---|
| (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate | 2055841-17-1 | C₉H₁₁N₃·0.5C₂H₂O₄ | 220.23 | 95% | Hemioxalate salt; 2-methyl substitution |
| (1-Methyl-1H-indazol-3-yl)methanamine | 739359-10-5 | C₉H₁₁N₃ | 161.21 | 95% | 1-methyl substitution |
| (2-Methyl-2H-indazol-4-yl)methanamine | 1159511-62-2 | C₉H₁₁N₃ | 161.21 | 95% | 4-position methanamine |
| (1H-Indazol-5-yl)methanamine hydrochloride | 1137451-25-2 | C₈H₁₀ClN₃ | 183.64 | N/A | Hydrochloride salt; similarity 0.84 |
| 3-Amino-1H-indazole-7-carbonitrile | 267413-25-2 | C₈H₆N₄ | 158.16 | N/A | Nitrile substitution; similarity 0.86 |
Key Observations :
- Salt Forms : Hemioxalate and hydrochloride salts (e.g., 2055841-17-1, 1137451-25-2) improve solubility for pharmacological testing .
- Functional Groups: The nitrile group in 3-Amino-1H-indazole-7-carbonitrile increases polarity, which may affect membrane permeability compared to the target compound .
Heterocyclic Variants: Thiazole and Oxazole Derivatives
Compounds with thiazole or oxazole cores instead of indazole exhibit distinct electronic and solubility profiles (Table 2):
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (2-Methylthiazol-5-yl)methanamine | 63139-97-9 | C₅H₈N₂S | 128.20 | Thiazole core; smaller ring |
| [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | 401647-22-1 | C₁₀H₉FN₂O | 192.19 | Oxazole core; fluorophenyl group |
Key Observations :
Benzimidazole and Substituted Methanamines
Benzimidazole derivatives, such as N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine, demonstrate varied biological effects (e.g., inhibition of wheat germination ). However, direct pharmacological data for the target compound are lacking in the provided evidence.
Solubility and Physicochemical Properties
The indazole ring likely reduces aqueous solubility compared to simpler amines but enhances binding affinity in hydrophobic enzyme pockets.
Biological Activity
(2-Methyl-2H-indazol-5-YL)methanamine , also known by its chemical identifier CID 44119283, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H11N3
- Molecular Weight : 161.21 g/mol
- CAS Number : 2055841-17-1
The structure of this compound features an indazole ring system, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with indazole scaffolds often exhibit:
- Inhibition of Enzymatic Activity : Indazoles can act as inhibitors for specific enzymes, potentially modulating pathways involved in cancer progression and other diseases.
- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, compounds containing the indazole moiety have demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | HT29 | 6.1 ± 1.1 |
| Indazole Derivative A | BRAFV600-mutant melanoma | 20 |
| Indazole Derivative B | Various cancer types | 720 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several strains of fungi and bacteria, indicating its potential use as an antifungal agent.
Case Study: Antifungal Activity
In a study assessing the antifungal effects of various indazole derivatives, this compound was tested against Candida albicans and other resistant strains.
| Compound | Test Strain | Activity |
|---|---|---|
| This compound | C. albicans | Strongly active at 1 mM |
| Control Drug | Miconazole | Moderate activity |
The results demonstrated that this compound could inhibit fungal growth effectively, warranting further exploration in clinical settings.
Research Findings and Literature Review
A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of indazole derivatives. Notably:
- Synthesis and Evaluation : Research has shown that modifications to the indazole structure can enhance biological activity. Substituents at various positions significantly affect potency against cancer and microbial targets .
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that specific functional groups on the indazole scaffold are crucial for enhancing inhibitory activities against enzymes like IDO1, which is implicated in tumor immune evasion .
- Clinical Implications : The promising results from preclinical studies suggest that this compound could advance into clinical trials for both anticancer and antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methyl-2H-indazol-5-YL)methanamine, and what reaction conditions are critical for yield optimization?
- Methodology :
- Route 1 : Nucleophilic substitution starting from 4-bromo-2-methyl-2H-indazole (CAS: 952319-71-0) using ammonia or amines under high-pressure conditions (80–100°C, 12–24 hours) .
- Route 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives (e.g., (2-methyl-2H-indazol-5-yl)boronic acid) with methylamine precursors .
- Key Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temps |
| Catalyst | Pd(PPh₃)₄ or PdCl₂ | Pd-based catalysts improve coupling efficiency |
| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm indazole ring substitution patterns and methanamine group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = 176.12 g/mol).
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX-97 for structural elucidation and anisotropic displacement parameter refinement .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodology :
- Iterative Analysis : Compare experimental NMR data with computational predictions (e.g., DFT-based tools like Gaussian).
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
- Cross-Validation : Use complementary techniques like IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) or XRD to confirm bond geometries .
- Case Study : A 2025 study resolved conflicting ¹H NMR signals by identifying rotational isomerism in the methanamine group, confirmed via VT-NMR and DFT calculations .
Q. What strategies are effective for optimizing synthetic yield using Design of Experiments (DoE)?
- Methodology :
- Screening Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between variables.
- Example Optimization Table :
| Factor | Low Level | High Level | Optimal Point |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 5 | 15 | 12 |
| Reaction Time (h) | 12 | 24 | 18 |
Q. How can computational methods predict the biological activity or stability of this compound derivatives?
- Methodology :
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS, AMBER) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to screen against targets (e.g., kinases, GPCRs) using crystal structures from the PDB .
- ADMET Prediction : Tools like SwissADME to evaluate solubility (LogP ≈ 1.5), metabolic stability, and blood-brain barrier permeability .
Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?
- Methodology :
- Data Collection : High-resolution data (d-spacing < 0.8 Å) using synchrotron radiation.
- Refinement Software : SHELXL-2018 for anisotropic displacement parameters and twin refinement (TWIN/BASF commands) .
- Common Issues :
- Disorder : Resolve using PART commands and occupancy refinement.
- Hydrogen Bonding : Validate with PLATON or Mercury’s hydrogen-bond analysis module .
- Case Study : A 2024 Acta Crystallographica report resolved twinning in a related indazole derivative using SHELXL’s TWIN law .
Data Contradiction Analysis
Q. How should researchers approach conflicting solubility data reported for this compound?
- Methodology :
- Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent purity) .
- Hansen Solubility Parameters (HSP) : Compare experimental solubility with HSP predictions (δD, δP, δH) .
- Example Data :
| Solvent | Reported Solubility (mg/mL) | Observed (This Study) |
|---|---|---|
| Water | 2.1 | 1.8 ± 0.2 |
| Ethanol | 15.3 | 12.7 ± 1.1 |
- Resolution : Discrepancies attributed to impurities in commercial solvents; use HPLC-grade solvents for reproducibility .
Structure-Activity Relationship (SAR) Studies
Q. What functionalization strategies enhance the bioactivity of this compound?
- Methodology :
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indazole C3/C7 positions to modulate receptor binding .
- SAR Table :
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Parent Compound | >100 | Kinase X |
| 3-Nitro-substituted | 12.4 | Kinase X |
| 7-Trifluoromethyl | 8.9 | Kinase X |
- Mechanistic Insight : Substituents improve hydrophobic interactions in kinase ATP-binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
